molecular formula C7H7Cl2NO B6144540 6-methylpyridine-2-carbonyl chloride hydrochloride CAS No. 60373-34-4

6-methylpyridine-2-carbonyl chloride hydrochloride

Cat. No.: B6144540
CAS No.: 60373-34-4
M. Wt: 192.04 g/mol
InChI Key: GQLUZDNHRAZQQU-UHFFFAOYSA-N
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Description

6-Methylpyridine-2-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C7H6ClNO·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylpyridine-2-carbonyl chloride hydrochloride can be synthesized through several methods. One common method involves the chlorination of 6-methylpyridine-2-carboxylic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, and the product is purified through crystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of automated reactors and continuous flow systems ensures high yield and purity of the product. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridine-2-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 6-methylpyridine-2-carboxylic acid and hydrochloric acid.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Amines, Alcohols, and Thiols: Used in substitution reactions.

    Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

Major Products Formed

    Amides, Esters, and Thioesters: Formed through substitution reactions.

    Biaryl Compounds: Formed through coupling reactions.

    6-Methylpyridine-2-carboxylic Acid: Formed through hydrolysis.

Scientific Research Applications

6-Methylpyridine-2-carbonyl chloride hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of amides, esters, and biaryl compounds.

    Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Biology: It is used in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 6-methylpyridine-2-carbonyl chloride hydrochloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in pharmaceutical synthesis, it may be used to introduce specific functional groups into drug molecules, thereby altering their biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylpyridine-4-carbonyl chloride: Similar in structure but with a chlorine atom at the 4-position.

    2-Pyridinecarbonyl chloride hydrochloride: Similar in structure but without the methyl group at the 6-position.

    6-Methylpyridine-2-carboxaldehyde: Similar in structure but with an aldehyde group instead of a carbonyl chloride group.

Uniqueness

6-Methylpyridine-2-carbonyl chloride hydrochloride is unique due to its specific reactivity as an acyl chloride and its ability to form a wide range of derivatives. Its methyl group at the 6-position also influences its chemical properties and reactivity compared to other pyridine derivatives.

Properties

IUPAC Name

6-methylpyridine-2-carbonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO.ClH/c1-5-3-2-4-6(9-5)7(8)10;/h2-4H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLUZDNHRAZQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672585
Record name 6-Methylpyridine-2-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60373-34-4
Record name 6-Methylpyridine-2-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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